

# A Deep Dive into Magnesium Oxide Surfaces: A Theoretical and Computational Guide

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Magnesium oxide (MgO), a simple ionic solid with a rock-salt crystal structure, presents a surprisingly complex and reactive surface chemistry that is of significant interest across various scientific disciplines, including catalysis, geochemistry, and notably, biomedical applications and drug delivery. The surface properties of MgO, particularly its basicity and the presence of low-coordinated sites and defects, govern its interactions with adsorbed molecules. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study MgO surfaces, presenting key quantitative data, detailed methodologies, and visual representations of fundamental surface processes.

## Core Surface Properties: A Quantitative Overview

Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the energetic and electronic properties of MgO surfaces. The following tables summarize key quantitative data for the most stable low-index surfaces ((100), (110), and (111)) and the adsorption energies of various probe molecules.

## Table 1: Calculated Surface Energies of MgO Facets

| Surface Facet | Computational Method | Calculated Surface Energy (J/m <sup>2</sup> )      | Experimental Value (J/m <sup>2</sup> ) |
|---------------|----------------------|--|--|
| MgO(100)      | DFT (PBEsol)         | 1.04[1]  | 1.15 ± 0.08[2][3]                      |
| MgO(100)      | DFT (PBE+D3)         | ~1.35 (overestimated by ~30%)[1]                   | 1.15 ± 0.08[2][3]                      |
| MgO(100)      | DFT (LDA)            | 1.53[4]  | 1.15 ± 0.08[2][3]                      |
| MgO(110)      | DFT                  | 2.6[5]   | -                                      |
| MgO(111)      | DFT                  | Lower than (100) and (110) when hydroxylated[6][7] | -                                      |

Note: The (100) surface is the most stable and commonly studied facet of MgO. The polar (111) surface is unstable in its pristine form and undergoes reconstruction, often through hydroxylation.

**Table 2: Adsorption Energies of Molecules on the MgO(100) Surface**

| Adsorbate                | Computational Method | Adsorption Energy (eV) | Adsorption Energy (kJ/mol) |
|--------------------------|----------------------|------------------------|----------------------------|
| Water (H <sub>2</sub> O) | CCSD(T)              | -0.56                  | -53.7 ± 4.2[8]             |
| Water (H <sub>2</sub> O) | DFT (PBE)            | -0.53                  | -51.30[9]                  |
| Carbon Monoxide (CO)     | CCSD(T)              | -0.22                  | -21.2 ± 0.5[8]             |
| Thiopropamine            | DFT                  | -1.27                  | -122.5                     |

**Table 3: Formation Energies of Point Defects in MgO**

| Defect Type                                 | Computational Method | Formation Energy (eV)     |
|---|----------------------|---------------------------|
| Schottky Defect (Bulk)                      | DFT                  | 5.39[10]                  |
| Schottky Defect (Bulk)                      | Model Potentials     | ~7                        |
| Frenkel Defect (Bulk)                       | Model Potentials     | ~12-15                    |
| Oxygen Vacancy ( $F^0$ center)<br>(Bulk)    | DFT                  | ~5.0 - 7.0                |
| Oxygen Vacancy ( $F^0$ center)<br>(Surface) | DFT                  | Generally lower than bulk |

Note: Defect formation energies are highly dependent on the computational method and the charge state of the defect.

## Experimental and Computational Protocols

The theoretical investigation of MgO surfaces predominantly relies on quantum mechanical calculations. Below are outlines of typical computational protocols employed in these studies.

### Density Functional Theory (DFT) Calculations

DFT is the most widely used method for studying the electronic structure and properties of MgO surfaces.

- Software Packages: VASP (Vienna Ab initio Simulation Package)[1][11][12][13], CRYSTAL, TURBOMOLE[9], GAMESS-UK[14], and ChemShell[14] are commonly used.
- Functionals: The choice of exchange-correlation functional is critical. Common choices include:
  - Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof)[9] and PBEsol (PBE for solids)[1] are frequently used for their balance of accuracy and computational cost.
  - Hybrid Functionals: B3LYP[15] and HSE06[16] incorporate a portion of exact Hartree-Fock exchange and can provide more accurate electronic properties, such as band gaps.

- Basis Sets:
  - Plane-wave basis sets are typically used in periodic calculations (e.g., with VASP), with a cutoff energy of around 525 eV providing good convergence.[1]
  - Gaussian-type orbitals (GTOs) are used in cluster model calculations.
- Modeling Approach:
  - Periodic Slab Models: The surface is represented by a 2D periodic slab separated by a vacuum region to avoid interactions between periodic images. The thickness of the slab and the vacuum must be tested for convergence.
  - Embedded Cluster Models: A small, quantum mechanically treated cluster of atoms representing the region of interest is embedded within a larger, classically treated environment (e.g., using point charges or interatomic potentials) to account for the long-range electrostatic interactions of the ionic crystal.[14][17]
- k-point Sampling: For periodic calculations, the Brillouin zone is sampled using a Monkhorst-Pack or Gamma-centered k-point mesh. The density of the mesh must be converged. For a MgO(100) surface with a p(3 × 2) unit cell, a 5 × 6 × 1 mesh has been used.[1]
- Convergence Criteria: Total energy convergence is typically set to  $10^{-8}$  eV per cell, and forces on the atoms are relaxed to below  $10^{-5}$  eV/Å.[1]

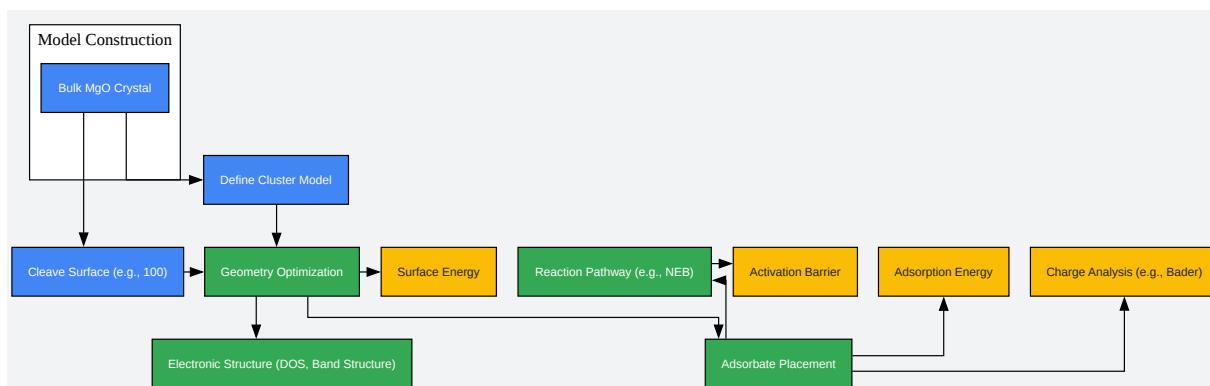
## Ab Initio Molecular Dynamics (AIMD)

AIMD simulations are used to study the dynamic behavior of adsorbates on MgO surfaces and the influence of temperature.

- Methodology: The forces on the atoms are calculated "on the fly" using DFT at each time step of the molecular dynamics simulation.
- Applications: AIMD is particularly useful for studying processes like water dissociation and the structure of the water/MgO interface at finite temperatures.

## Key Surface Processes and Mechanisms

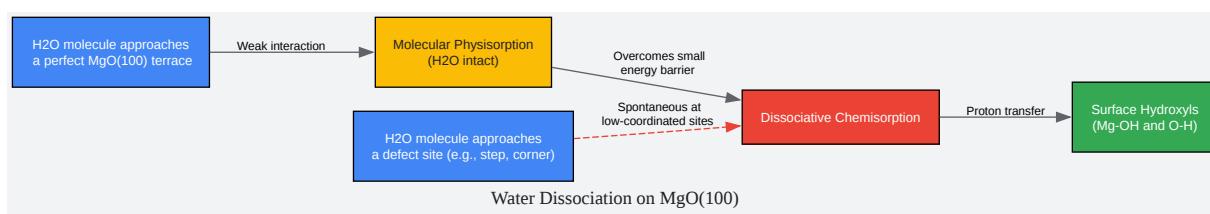
The following diagrams, generated using the DOT language, illustrate fundamental processes occurring on MgO surfaces that are crucial for understanding its reactivity.



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### Computational workflow for studying MgO surfaces.

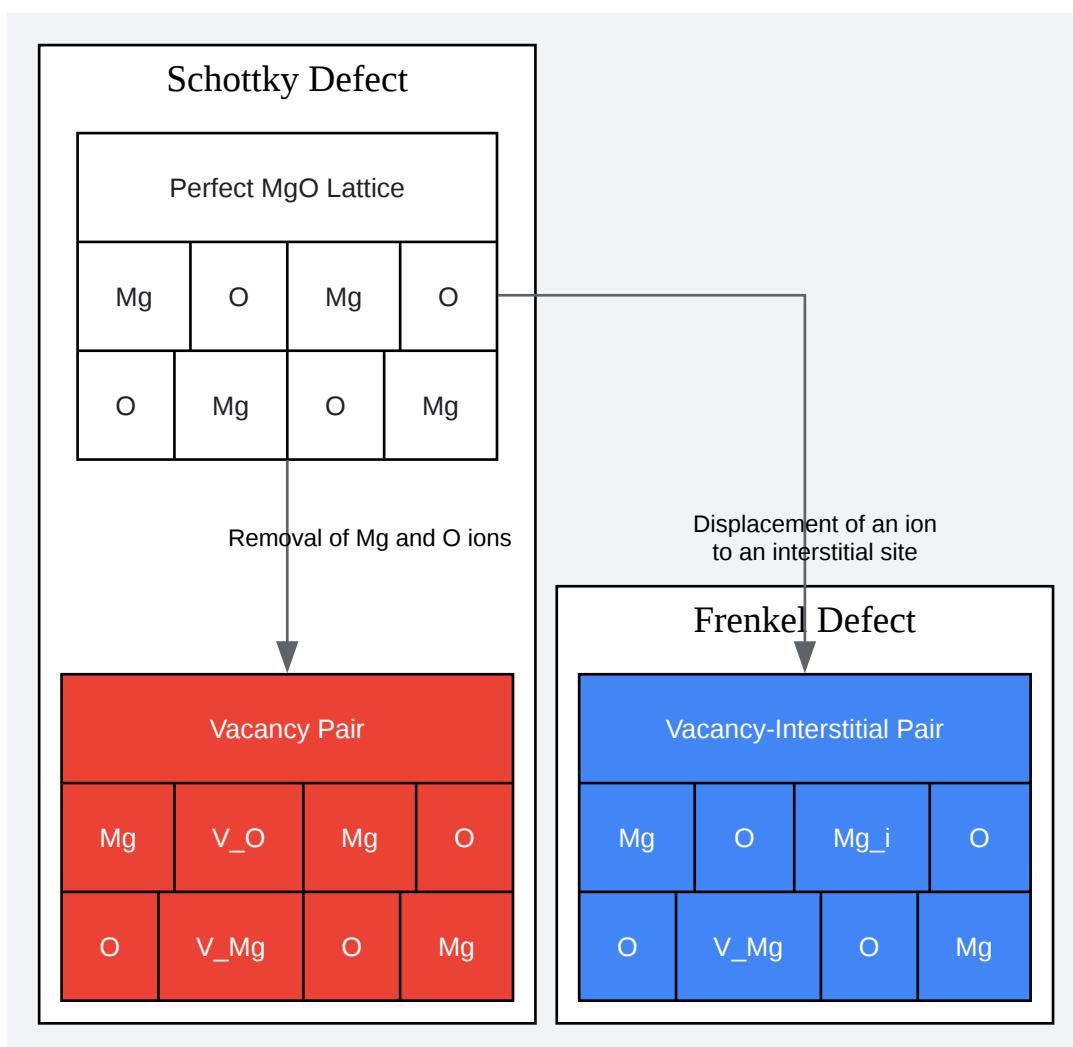
The above diagram illustrates a typical workflow for the computational investigation of MgO surfaces, from model construction to property calculation and analysis.



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### Water dissociation pathways on MgO(100) surfaces.

Water dissociation on MgO surfaces is a critical process influencing its surface chemistry.[18] While dissociation on a perfect (100) terrace is debated and may involve an energy barrier, it is widely accepted that dissociation is spontaneous at defect sites such as steps and corners, which feature low-coordinated Mg<sup>2+</sup> and O<sup>2-</sup> ions with enhanced reactivity.[1][18]

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